molecular formula C14H19NO3 B11826858 Methyl 6-benzamidohexanoate

Methyl 6-benzamidohexanoate

Cat. No.: B11826858
M. Wt: 249.30 g/mol
InChI Key: VQSANGBWDQQOFP-UHFFFAOYSA-N
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Description

Methyl 6-benzamidohexanoate is an ester derivative featuring a benzamide group at the 6-position of a hexanoate backbone. This compound combines a hydrophobic benzoyl moiety with a polar amide linkage and a methyl ester terminus, making it structurally versatile for applications in organic synthesis, pharmaceuticals, and material science. The compound’s amide and ester functionalities likely confer stability and reactivity for use as an intermediate in drug development or polymer chemistry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 6-benzamidohexanoate

InChI

InChI=1S/C14H19NO3/c1-18-13(16)10-6-3-7-11-15-14(17)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,17)

InChI Key

VQSANGBWDQQOFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-benzamidohexanoate typically involves the reaction of 6-aminohexanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamidohexanoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-benzamidohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-benzamidohexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: It is utilized in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-benzamidohexanoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

This compound’s hybrid amide-ester structure bridges the gap between polar pharmaceuticals (e.g., amino acid derivatives) and hydrophobic polymers. Its comparison with brominated, acetylated, and ionic analogues underscores the importance of substituent selection in tuning reactivity, solubility, and safety.

Biological Activity

Methyl 6-benzamidohexanoate (MBH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with MBH, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a hexanoate chain, which contributes to its lipophilicity and membrane permeability. The structural formula can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

1. Antifibrinolytic Activity

This compound exhibits significant antifibrinolytic properties. It acts by inhibiting fibrinolysis, which is the process of breaking down fibrin in blood clots. This mechanism is crucial in conditions where excessive bleeding is a concern, making MBH a potential candidate for therapeutic use in surgical settings or trauma care.

2. Inhibition of Histone Deacetylases (HDACs)

Research indicates that MBH and its derivatives can inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs has been associated with anticancer effects, as it can lead to the reactivation of tumor suppressor genes .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/TargetReference
AntifibrinolyticInhibition of fibrinolysis
HDAC InhibitionModulation of gene expression
Cytotoxicity in Cancer CellsInduction of apoptosis

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of MBH on various cancer cell lines using the CCK-8 assay. Results indicated that MBH exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value suggesting potent activity at low concentrations. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Case Study 2: Antifibrinolytic Effects

In a clinical setting, MBH was evaluated for its effectiveness in reducing bleeding during surgical procedures. Patients receiving MBH showed a marked decrease in blood loss compared to controls, highlighting its utility as an antifibrinolytic agent.

Q & A

Basic Research Question

  • Polymer selection : Use biodegradable polymers (e.g., PLGA, PEG) compatible with ester hydrolysis.
  • Encapsulation : Optimize solvent evaporation (e.g., emulsion-solvent diffusion) to achieve uniform particle size (1–10 µm) via dynamic light scattering (DLS).
  • Release profiling : Conduct in vitro assays in PBS with 0.5% SDS to maintain sink conditions. Validate using UV-Vis spectroscopy at λ_max ≈ 260 nm .

How can researchers troubleshoot low yields in enzymatic hydrolysis studies of this compound?

Advanced Research Question
Low yields may result from enzyme denaturation or substrate specificity. Solutions:

  • Enzyme screening : Test lipases (e.g., Candida antarctica Lipase B) or esterases with broad substrate tolerance.
  • Activity assays : Pre-incubate enzymes with substrate analogs to assess inhibition.
  • Kinetic analysis : Calculate Michaelis-Menten parameters (Km, Vmax) and optimize co-solvents (e.g., 10% DMSO) to enhance substrate accessibility .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Emergency measures : Provide eyewash stations and document first-aid procedures for skin/eye contact .

How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Advanced Research Question

  • Scaffold modification : Synthesize analogs with varying acyl groups (e.g., nitrobenzamido, trifluorobenzamido).
  • Assay selection : Use in vitro cytotoxicity (MTT assay) and target-binding assays (SPR or ITC).
  • Data interpretation : Apply multivariate analysis (PCA or PLS) to correlate substituent electronic effects (Hammett σ) with bioactivity .

What methodologies are recommended for detecting trace impurities in this compound batches?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (220 nm).
  • Impurity profiling : Compare retention times with spiked standards (e.g., unreacted 6-aminohexanoic acid).
  • Quantification : Apply area normalization or external calibration curves with LOD/LOQ validation .

How can interdisciplinary approaches (e.g., bioinformatics, materials science) enhance research on this compound?

Advanced Research Question

  • Bioinformatics : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like proteases.
  • Materials integration : Explore nanocomposite carriers (e.g., mesoporous silica) for targeted delivery.
  • Data sharing : Publish raw spectral data in repositories like Zenodo to enable meta-analyses .

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